
cholesteryl propionate molecular structure and
formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cholesteryl propionate

Cat. No.: B15546708 Get Quote

An In-depth Technical Guide to Cholesteryl Propionate

This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, synthesis, and characterization of cholesteryl propionate. It is intended for

researchers, scientists, and professionals in drug development and materials science who

require detailed information on this specific cholesteryl ester.

Molecular Structure and Formula
Cholesteryl propionate is an ester formed from the condensation of a cholesterol molecule

and a propionic acid molecule. The propionyl group is attached to the hydroxyl group at the C3

position of the steroid nucleus.

IUPAC Name: [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-

dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate[1] Synonyms: Cholest-5-en-3-ol

(3β)-, propanoate; Cholesterol propionate[1] CAS Number: 633-31-8[1]
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Figure 1: 2D molecular structure of Cholesteryl Propionate. Source: PubChem.

Physicochemical and Spectroscopic Properties
The quantitative properties of cholesteryl propionate are summarized below. This data is

essential for its handling, characterization, and application in various experimental setups.

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Formula C₃₀H₅₀O₂ [2][3][4]

Molecular Weight 442.72 g/mol [2][3][4]

Appearance White powder

Melting Point 97-100 °C [2][3]

Boiling Point 505.7 °C at 760 mmHg [2]

Density 0.99 g/cm³ [2]

Flash Point 256.6 °C [2]

LogP 8.35 [2]

Refractive Index -40 ° (C=2, CHCl₃) [2]

Table 2: Expected Spectroscopic Data
While a complete, annotated public dataset for cholesteryl propionate is not readily available,

the expected spectral features can be reliably predicted based on its constituent parts: the

cholesterol backbone and the propionate ester group.
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Technique Expected Characteristic Signals

¹H NMR

Cholesterol Moiety: A characteristic signal for

the olefinic proton at C6 (around δ 5.4 ppm), a

multiplet for the C3 proton shifted downfield by

the ester group (around δ 4.6 ppm), and

numerous overlapping signals for the steroidal

ring and side-chain protons (δ 0.6-2.5 ppm),

including distinct singlets for the angular methyl

groups (C18 and C19).[5] Propionate Moiety: A

quartet corresponding to the -CH₂- group

(around δ 2.3 ppm) and a triplet for the terminal

-CH₃ group (around δ 1.1 ppm).[6]

¹³C NMR

Cholesterol Moiety: Signals for the olefinic

carbons C5 and C6 (around δ 139 ppm and δ

122 ppm, respectively), a signal for the C3

carbon bearing the ester oxygen (around δ 74

ppm), and a large number of signals in the

aliphatic region (δ 10-60 ppm) for the rest of the

steroid structure.[2][7] Propionate Moiety: A

signal for the carbonyl carbon (C=O) in the ester

group (around δ 174 ppm), a signal for the -

CH₂- carbon (around δ 28 ppm), and a signal for

the terminal -CH₃ carbon (around δ 9 ppm).

IR Spectroscopy

A strong absorption band for the ester carbonyl

(C=O) stretching vibration (around 1730-1740

cm⁻¹).[8] C-O stretching bands (around 1170-

1250 cm⁻¹). C-H stretching bands for sp³ and

sp² hybridized carbons (around 2850-3000 cm⁻¹

and ~3030 cm⁻¹, respectively). The

characteristic O-H stretching band of cholesterol

(around 3400 cm⁻¹) will be absent, confirming

esterification.[8][9]

Mass Spectrometry The molecular ion peak [M]⁺ at m/z ≈ 442.7. A

prominent fragment corresponding to the loss of

the propionate group or propionic acid, resulting
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in a cholesterol-like fragment at m/z ≈ 368-369.

[1][10]

Synthesis and Characterization Workflows
The synthesis of cholesteryl propionate is typically achieved via esterification of cholesterol.

The following diagrams illustrate the logical workflows for its synthesis and subsequent

characterization.

Reactants

Process Workup & Purification

Cholesterol

Esterification Reaction

Propionylating Agent
(e.g., Propionic Anhydride

or Propanoyl Chloride)

Aprotic Solvent
(e.g., Pyridine, Toluene)

Aqueous Wash
& Solvent Evaporation

Crude Product Recrystallization
(e.g., from Acetone/Ethanol)

Cholesteryl PropionatePure Product

Click to download full resolution via product page

Caption: Synthesis workflow for cholesteryl propionate.

Analytical Sequence

Synthesized Product
1. TLC

(Purity Check)
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3. IR Spectroscopy
(Functional Groups)
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Verified Structure &
Purity Confirmed
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Click to download full resolution via product page

Caption: Standard characterization workflow for cholesteryl propionate.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

cholesteryl propionate, adapted from standard procedures for cholesteryl esters.[3]

Synthesis Protocol: Esterification of Cholesterol
This protocol describes the synthesis of cholesteryl propionate using propionic anhydride and

pyridine as a catalyst and solvent.

Materials:

Cholesterol (1 equivalent)

Propionic anhydride (1.5 equivalents)

Anhydrous pyridine

Diethyl ether

Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Acetone or ethanol for recrystallization

Procedure:

Dissolve 10 g of cholesterol in 50 mL of anhydrous pyridine in a round-bottom flask equipped

with a reflux condenser and a magnetic stirrer.

Warm the mixture gently to ensure complete dissolution.
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Add 1.5 equivalents of propionic anhydride to the solution dropwise.

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours.

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously.

Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

Combine the organic extracts and wash successively with 1M HCl solution (to remove

pyridine), saturated NaHCO₃ solution (to remove excess propionic acid), and finally with

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure using a rotary evaporator to yield the crude product.

Purify the crude solid by recrystallization from hot acetone or ethanol to obtain pure

cholesteryl propionate as a white crystalline solid.

Characterization Protocols
A. Thin-Layer Chromatography (TLC) for Purity Assessment

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase: A non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v).

Procedure: Dissolve a small amount of the product in chloroform or dichloromethane and

spot it on the TLC plate alongside a spot of the starting material (cholesterol). Develop the

plate in the mobile phase.

Visualization: Use a UV lamp (254 nm) and/or stain with an appropriate reagent (e.g.,

phosphomolybdic acid or potassium permanganate solution) followed by gentle heating. The

product, being less polar than cholesterol, should have a higher Rf value. A single spot

indicates high purity.
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B. Mass Spectrometry (MS) for Molecular Weight Confirmation

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) are suitable.

Sample Preparation: Dissolve the purified product in a suitable solvent (e.g.,

methanol/dichloromethane) at a low concentration (~1 mg/mL) and infuse it into the mass

spectrometer.

Expected Result: The spectrum should show a prominent peak corresponding to the

protonated molecule [M+H]⁺ at m/z 443.7 or other adducts, confirming the molecular weight

of 442.72 g/mol .

C. Infrared (IR) Spectroscopy for Functional Group Analysis

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

Procedure: Obtain a background spectrum first. Place a small amount of the solid product on

the ATR crystal or mix with KBr powder and press into a pellet.

Data Analysis: Analyze the resulting spectrum for the disappearance of the broad O-H

stretch from cholesterol (around 3400 cm⁻¹) and the appearance of a strong C=O stretch for

the ester (around 1735 cm⁻¹) and C-O stretches (1170-1250 cm⁻¹).

D. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Solvent: Deuterated chloroform (CDCl₃).

Procedure: Prepare a solution of the sample (~5-10 mg in 0.6-0.7 mL of CDCl₃). Acquire ¹H

and ¹³C NMR spectra.

Data Analysis: Confirm the presence of all expected signals as outlined in Table 2. The

integration of the ¹H NMR signals should correspond to the number of protons in the

structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous

assignment of all proton and carbon signals.

Applications in Research and Development
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Cholesteryl propionate serves as a valuable compound in several scientific domains:

Liquid Crystals: As a cholesterol derivative, it is a chiral molecule used in the formulation of

cholesteric (or chiral nematic) liquid crystals. These materials are known for their unique

optical properties, such as selective reflection of light, making them useful in applications like

temperature sensors, optical filters, and display technologies.

Biochemical Research: It is used as a standard and biochemical reagent in studies related to

lipid metabolism and the physical chemistry of lipid assemblies.[11] Although not a direct

signaling molecule, the metabolic fate of its components (cholesterol and propionate) is of

significant interest. Propionate, a short-chain fatty acid, has been shown to influence

cholesterol and fatty acid synthesis, though its effect is more pronounced in rat than in

human hepatocytes.[12]

Drug Delivery: Cholesterol and its esters are fundamental components of cell membranes

and are widely explored in drug delivery systems.[13] They are incorporated into liposomes

and lipid nanoparticles (LNPs) to enhance stability, modulate membrane fluidity, and improve

the cellular uptake of encapsulated therapeutic agents. While cholesteryl propionate itself

is not a common excipient, its properties contribute to the foundational understanding of how

cholesteryl esters behave in lipid-based delivery vehicles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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